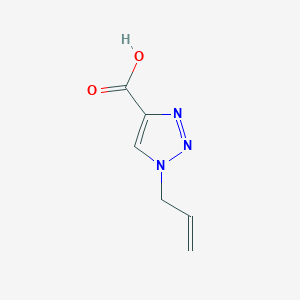

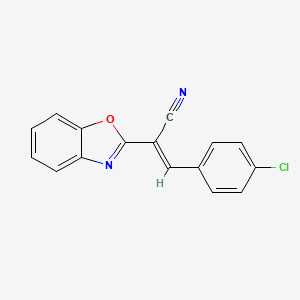

![molecular formula C20H18F2N2O2S2 B2408934 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705353-20-3](/img/structure/B2408934.png)

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with notable potential in various fields of research, particularly in chemistry, biology, and medicine. This compound features a benzo[d]oxazole moiety linked via a thioether bridge to a thiazepane ring substituted with a difluorophenyl group, making it an intriguing subject for synthetic and medicinal chemists.

Mechanism of Action

Target of Action

Benzoxazole derivatives have been known to exhibit significant antibacterial and antifungal activities .

Mode of Action

It is synthesized from the reaction of 2-aminophenol in methanol and added carbon disulfide to obtain benzo[d]oxazole-2-thiol . This compound then reacts with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid .

Biochemical Pathways

Benzoxazole derivatives have been known to interfere with the biochemical pathways of various bacteria and fungi, leading to their antimicrobial activity .

Result of Action

The compound has shown considerable antibacterial and antifungal activity. Four synthesized derivatives of the compound were tested for their antimicrobial activity against S. aureus and Pseudomonas aeruginosa, and antifungal activities against Aspergillus niger and Candida albicans . The results were compared to those of the common medications Amphotericin B and Ciprofloxacin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic synthesis techniques:

Formation of the Benzo[d]oxazole Ring: The starting material could be a substituted aniline, which undergoes cyclization with a suitable reagent such as chloroacetic acid under acidic conditions to form the benzo[d]oxazole core.

Thioether Linkage Formation: The benzo[d]oxazole ring is then reacted with a thiol derivative to form the thioether bridge, often utilizing nucleophilic substitution reactions with alkyl halides.

Thiazepane Ring Construction: The thiazepane ring can be synthesized through a series of cyclization reactions, typically involving the use of 1,4-dibromobutane and thiourea followed by cyclization with difluorobenzene derivatives under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis might involve:

Optimization of reaction conditions: to maximize yield and minimize impurities.

Use of flow chemistry techniques: to enhance the efficiency and scalability of the synthesis process.

Implementation of catalytic processes: to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, often targeting the carbonyl group.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, replacing fluorine atoms with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, dichloromethane, acetonitrile.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, secondary amines.

Substitution Products: Various nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

Catalysis: This compound can be used as a ligand in transition metal-catalyzed reactions due to its thioether functionality.

Material Science:

Biology and Medicine

Drug Discovery: The unique structural features of this compound make it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Bioorganic Chemistry: Used as a probe to study enzyme-substrate interactions due to its reactivity and stability.

Industry

Pharmaceutical Industry: Potential use in the synthesis of pharmacologically active compounds.

Agrochemical Industry: Could be explored for developing new pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

2-(Benzo[d]oxazol-2-ylthio)-1-(4-phenylthiazol-2-yl)ethanone

2-(Benzo[d]oxazol-2-ylthio)-1-(6-methyl-1,4-thiazepan-4-yl)ethanone

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(4-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone stands out due to the presence of the difluorophenyl group on the thiazepane ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine atoms is known to enhance metabolic stability and membrane permeability, making this compound particularly valuable in medicinal chemistry.

And there you have it! Whether you're delving into synthesis, exploring reactions, or uncovering applications, this compound is fascinating. Where will your research take you next?

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O2S2/c21-13-5-6-15(22)14(11-13)18-7-8-24(9-10-27-18)19(25)12-28-20-23-16-3-1-2-4-17(16)26-20/h1-6,11,18H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHUNPUZHYSPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![ethyl 4-(4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanoyl)piperazine-1-carboxylate](/img/structure/B2408868.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-Hydroxy-1'-(2,2,2-trifluoroethyl)-[1,3'-bipyrrolidin]-2'-one](/img/structure/B2408872.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)